

Perfluoro-3,6,9-trioxadecanoic Acid: A Physicochemical and Methodological Overview

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Compound of Interest

Compound Name:	Perfluoro-3,6,9-trioxadecanoic acid
Cat. No.:	B118842

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Introduction

Perfluoro-3,6,9-trioxadecanoic acid is a member of the per- and polyfluoroalkyl substances (PFAS) family, a group of synthetic chemicals characterized by their exceptional stability and unique properties. As research into the environmental and biological impact of PFAS continues to grow, a thorough understanding of the physicochemical characteristics of individual compounds is paramount. This technical guide provides a detailed overview of the known physicochemical properties of **Perfluoro-3,6,9-trioxadecanoic acid**, outlines standard experimental protocols for their determination, and presents a visualization of a key biological pathway potentially affected by structurally similar PFAS compounds.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Perfluoro-3,6,9-trioxadecanoic acid**. It is important to note that while some properties have been experimentally determined, others are based on predictive models due to a lack of publicly available experimental data.

Property	Value	Source
Molecular Formula	C ₇ HF ₁₃ O ₅	[1]
Molecular Weight	412.06 g/mol	[1]
CAS Number	151772-59-7	[1]
IUPAC Name	2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]acetic acid	[1]
SMILES	C(=O)(C(F)(F)OC(F)(F)C(F)(F)OC(F)(F)O)	[1]
InChI Key	GNQWOKPKDHCUSB-UHFFFAOYSA-N	[1]
Physical State	Clear liquid (at room temperature)	[2]
Boiling Point	170-171 °C	[2]
Melting Point	Data not available	[3]
Density	1.8 g/cm ³	
Water Solubility	Data not available	[3]
Vapor Pressure	Data not available	[3]
pKa (Predicted)	0.21 ± 0.10	
Henry's Law Constant	Data not available	

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to understanding the behavior of a chemical substance. Below are detailed methodologies for key experiments

relevant to the characterization of **Perfluoro-3,6,9-trioxadecanoic acid** and other PFAS compounds.

Determination of Boiling Point (OECD Guideline 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Several methods can be employed for this determination.[\[4\]](#)

- **Ebulliometer Method:** This method involves measuring the boiling temperature of the substance by enclosing it in a specialized apparatus called an ebulliometer, which allows for precise temperature control and observation of the boiling process.
- **Dynamic Method:** This technique involves measuring the vapor pressure of the substance as a function of temperature. The boiling point is the temperature at which the vapor pressure reaches 101.325 kPa.[\[4\]](#)
- **Siwoloboff Method:** A small amount of the liquid is heated in a test tube along with an inverted capillary tube. The boiling point is identified as the temperature at which a continuous stream of bubbles emerges from the capillary, and upon slight cooling, the liquid is drawn back into the capillary.[\[5\]](#)[\[6\]](#)
- **Distillation Method:** This involves distilling the substance and recording the temperature at which the liquid and vapor phases are in equilibrium under a given pressure.[\[7\]](#)

General Procedure (Siwoloboff Method):

- A small sample of **Perfluoro-3,6,9-trioxadecanoic acid** is placed in a fusion tube.
- A capillary tube, sealed at one end, is placed open-end-down into the liquid.
- The fusion tube is attached to a thermometer and heated in a controlled manner using a Thiele tube or a similar heating apparatus.[\[5\]](#)[\[6\]](#)
- The temperature is slowly increased until a steady stream of bubbles is observed emerging from the capillary tube.
- The heat source is removed, and the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[\[5\]](#)

Determination of Density (OECD Guideline 109)

The density of a liquid is its mass per unit volume. For liquids like **Perfluoro-3,6,9-trioxadecanoic acid**, several methods are applicable.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Hydrometer: A calibrated, weighted glass float is placed in the liquid. The density is read directly from the scale on the hydrometer stem at the point where it emerges from the liquid. [\[8\]](#)
- Oscillating Densimeter: A U-shaped tube is filled with the liquid and subjected to electromagnetic oscillations. The density is determined from the frequency of oscillation, which is dependent on the mass of the liquid in the tube.[\[8\]](#)
- Pycnometer: A glass flask with a precisely known volume is weighed empty, then filled with the liquid and weighed again. The density is calculated from the mass of the liquid and the known volume of the pycnometer.[\[8\]](#)

General Procedure (Pycnometer Method):

- A clean, dry pycnometer is accurately weighed.
- The pycnometer is filled with **Perfluoro-3,6,9-trioxadecanoic acid**, ensuring no air bubbles are trapped. The temperature of the liquid is recorded.
- The filled pycnometer is weighed.
- The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the volume of the pycnometer.

Determination of Acid Dissociation Constant (pKa) (OECD Guideline 112 & ^{19}F -NMR Spectroscopy)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For fluorinated compounds, ^{19}F Nuclear Magnetic Resonance (NMR) spectroscopy offers a sensitive method for pKa determination.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

General Procedure (^{19}F -NMR Titration):

- A series of buffered solutions of **Perfluoro-3,6,9-trioxadecanoic acid** are prepared across a range of pH values.
- The ^{19}F -NMR spectrum is acquired for each sample. The chemical shift of the fluorine atoms, particularly those close to the carboxylic acid group, is sensitive to the protonation state of the acid.[12][13][14]
- The change in the ^{19}F chemical shift is plotted against the pH of the solution.
- The resulting titration curve is fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at which the acid is 50% dissociated.[12]

Analytical Detection in Environmental and Biological Matrices (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the detection and quantification of PFAS, including **Perfluoro-3,6,9-trioxadecanoic acid**, in various samples due to its high sensitivity and selectivity.[20][21][22][23][24]

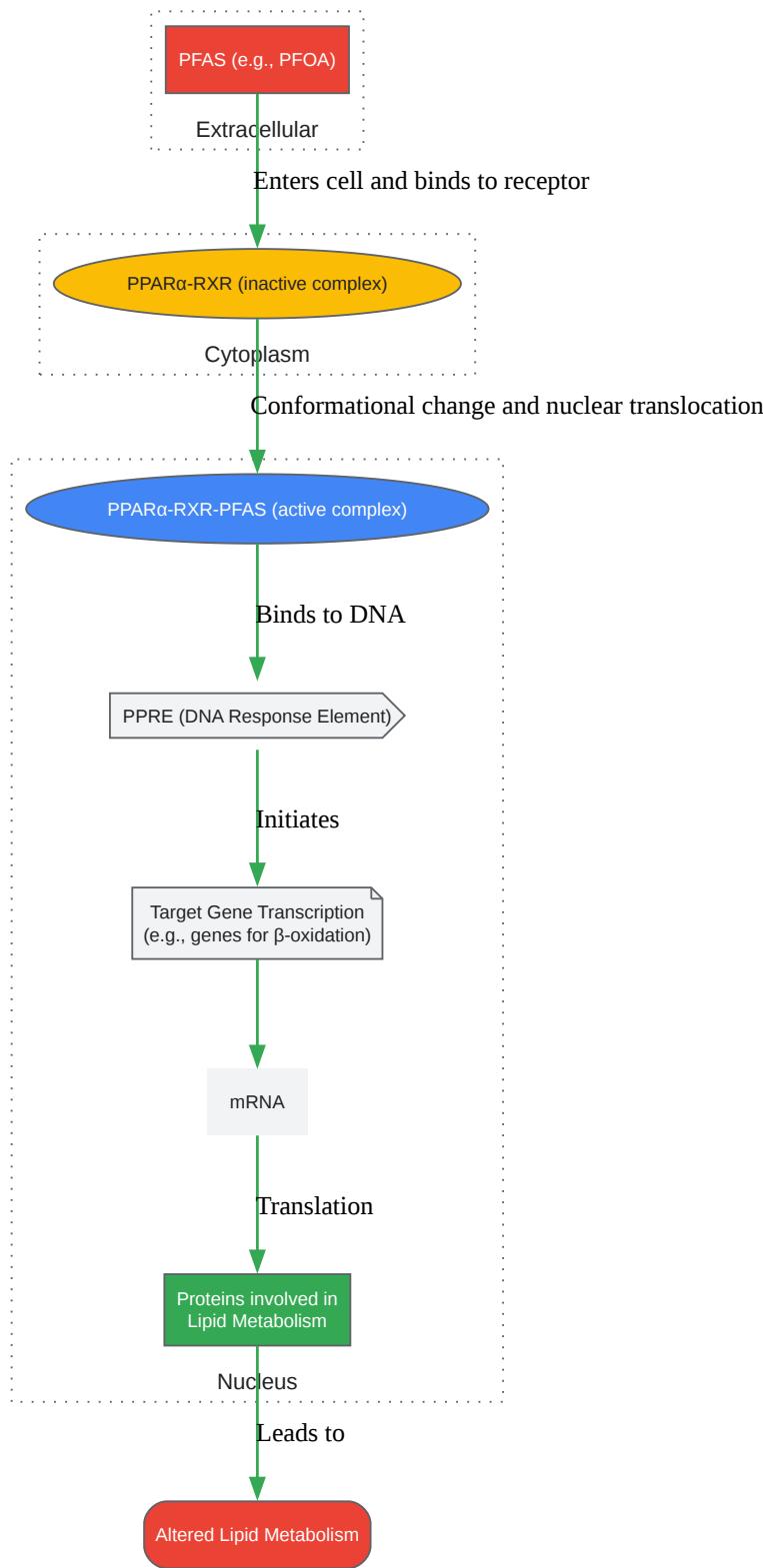
General Workflow for Water Sample Analysis:

- Sample Preparation: Water samples are typically pre-concentrated using solid-phase extraction (SPE) with weak anion exchange (WAX) cartridges to isolate the PFAS analytes and remove matrix interferences.[21]
- Chromatographic Separation: The extracted analytes are injected into a liquid chromatograph. A C18 or similar reversed-phase column is commonly used to separate the different PFAS based on their polarity and chain length.[20][22]
- Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for **Perfluoro-3,6,9-trioxadecanoic acid** are monitored for highly specific and sensitive quantification.[21][23]
- Quantification: The concentration of the analyte is determined by comparing its peak area to that of a known concentration of an isotopically labeled internal standard.

Biological Signaling Pathway Interactions

While specific signaling pathway interactions for **Perfluoro-3,6,9-trioxadecanoic acid** are not yet extensively documented, studies on structurally similar and widely researched PFAS, such as perfluorooctanoic acid (PFOA), have revealed interactions with key cellular signaling pathways. These findings provide a valuable framework for understanding the potential biological effects of other PFAS. One such pathway is the Peroxisome Proliferator-Activated Receptor Alpha (PPAR α) signaling pathway, which plays a crucial role in lipid metabolism.[\[25\]](#) [\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)

Below is a diagram illustrating the generalized PPAR α signaling pathway that can be activated by ligands such as PFOA.

Figure 1: Generalized PPAR α Signaling Pathway[Click to download full resolution via product page](#)

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